molecular formula C29H32O6S B15286227 6-Ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

6-Ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

Cat. No.: B15286227
M. Wt: 508.6 g/mol
InChI Key: HOPJJYXGUGPOFD-UHFFFAOYSA-N
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Description

6-Ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is a complex heterocyclic compound featuring a pyrano[3,2-d][1,3]dioxine core with multiple substituents. The ethylsulfinyl (-SOCH₂CH₃) group at position 6 distinguishes it from related derivatives, while the 7- and 8-positions are substituted with benzyloxy (phenylmethoxy) groups, and the 2-position carries a phenyl ring. This compound is structurally related to intermediates in carbohydrate chemistry and natural product synthesis, where such derivatives are often used to study stereochemical outcomes or as precursors for further functionalization .

The stereochemistry at positions 4a, 6, 7, 8, and 8a is critical, as evidenced by related hexahydropyrano-dioxine derivatives resolved via X-ray crystallography .

Properties

Molecular Formula

C29H32O6S

Molecular Weight

508.6 g/mol

IUPAC Name

6-ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

InChI

InChI=1S/C29H32O6S/c1-2-36(30)29-27(32-19-22-14-8-4-9-15-22)26(31-18-21-12-6-3-7-13-21)25-24(34-29)20-33-28(35-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3

InChI Key

HOPJJYXGUGPOFD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the hexahydropyrano[3,2-d][1,3]dioxine core, followed by the introduction of the ethylsulfinyl, phenyl, and phenylmethoxy groups. Commonly used reagents and conditions include:

    Formation of the hexahydropyrano[3,2-d][1,3]dioxine core: This step often involves the cyclization of a suitable diol with a dihalide or a diester under acidic or basic conditions.

    Introduction of the ethylsulfinyl group: This can be achieved through the oxidation of an ethylthio precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Introduction of the phenyl and phenylmethoxy groups: These groups can be introduced through nucleophilic substitution reactions using phenyl and phenylmethoxy halides or through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfinyl group can be further oxidized to an ethylsulfonyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the ethylsulfinyl group, converting it to an ethylthio group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenylmethoxy groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, alkyl halides, phenyl halides.

Major Products Formed

    Oxidation products: Ethylsulfonyl derivatives.

    Reduction products: Ethylthio derivatives.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine involves its interaction with specific molecular targets and pathways. The ethylsulfinyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The phenyl and phenylmethoxy groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of 6-ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-hexahydropyrano-dioxine with analogous compounds:

Compound Substituents Molecular Formula Key Properties References
Target Compound
6-Ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-...
- 6: Ethylsulfinyl (-SOCH₂CH₃)
- 7,8: Benzyloxy
- 2: Phenyl
C₂₈H₃₀O₈S - Sulfoxide group enhances polarity and chirality.
- Benzyloxy groups improve solubility in organic solvents.
(4aR,6S,7R,8R,8aR)-6-Methoxy-2-phenylhexahydropyrano-dioxine-7,8-diol - 6: Methoxy (-OCH₃)
- 7,8: Hydroxyl
- 2: Phenyl
C₁₄H₁₈O₆ - Hydroxyl groups enable hydrogen bonding.
- Lower molecular weight enhances crystallinity.
6-(p-Tolylthio) Derivative (Compound 12 in ) - 6: p-Tolylthio (-SC₆H₄CH₃)
- 7,8: Benzyloxy
- 2: Phenyl
C₂₈H₃₀O₆S - Thioether group increases lipophilicity.
- Susceptible to oxidation to sulfone/sulfoxide.
6-(p-Tolylsulfonyl) Derivative (Compound 3 in ) - 6: p-Tolylsulfonyl (-SO₂C₆H₄CH₃)
- 7,8: Benzyloxy
- 2: Phenyl
C₂₈H₃₀O₈S₂ - Sulfone group stabilizes the structure against further oxidation.
- High thermal stability.
Fluorinated Analog () - 7: Fluoro (-F)
- 6: Methoxy
- 8: Ethoxymethoxy
C₁₆H₂₁FO₇ - Fluorine introduces electronegativity, altering reactivity and bioavailability.

Key Research Findings

Synthetic Pathways: The 6-ethylsulfinyl derivative is hypothesized to form via partial oxidation of the corresponding thioether (e.g., compound 12 in ) using H₂O₂ under controlled conditions. Full oxidation yields the sulfone (compound 3), highlighting the sulfoxide's intermediate role in redox chemistry . Benzyloxy groups at positions 7 and 8 are introduced via nucleophilic substitution or protecting-group strategies, as demonstrated in the synthesis of related hexahydropyrano-dioxines .

Stability and Reactivity: Sulfinyl groups (-SO-) are more polar and chiral than thioethers (-S-) but less stable than sulfones (-SO₂-). Benzyloxy groups enhance solubility in nonpolar solvents but may complicate deprotection steps in multistep syntheses .

Crystallographic Insights :

  • X-ray data for the sulfone derivative (compound 3) reveal an orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 5.7031 Å, b = 17.020 Å, c = 28.084 Å . Similar packing arrangements are expected for the sulfoxide derivative, though its higher polarity may alter intermolecular interactions.

Biological and Industrial Relevance: Fluorinated analogs () exhibit modified pharmacokinetic profiles, suggesting that the ethylsulfinyl group could similarly influence bioactivity in medicinal chemistry applications .

Biological Activity

The compound 6-Ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is a complex organic molecule notable for its unique stereochemistry and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a hexahydropyrano structure fused with a dioxine ring and multiple phenylmethoxy substituents. The presence of an ethylsulfinyl group enhances its chemical diversity, which may influence its reactivity and biological properties. The molecular formula is C26H30O5SC_{26}H_{30}O_{5}S with a molecular weight of approximately 446.58 g/mol.

Structural Characteristics

FeatureDescription
Molecular Formula C26H30O5SC_{26}H_{30}O_{5}S
Molecular Weight 446.58 g/mol
Functional Groups Ethylsulfinyl, phenylmethoxy, dioxine

Predictive models suggest that the structural characteristics of this compound may allow it to exhibit significant biological activity. Interaction studies are essential for understanding how this compound behaves within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It might interact with various receptors, influencing signal transduction pathways.

Pharmacological Studies

Research indicates that compounds structurally related to 6-Ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine exhibit diverse biological activities:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineEthynyl group; pyridine ringAntagonist for mGluR5 receptors
1-(Phenylmethyl)-3-(phenylthio)propaneThioether; aliphatic chainPotential antimicrobial properties
4-HydroxycoumarinCoumarin skeleton; hydroxyl groupAnticoagulant activity

These compounds highlight the diversity in activity that can arise from slight variations in structure. The unique combination of functional groups in the target compound may confer distinct biological properties not observed in others.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of related compounds and suggested that modifications in the phenylmethoxy groups could enhance efficacy against bacterial strains.
  • Anticancer Potential : Research demonstrated that compounds with similar structural motifs exhibited cytotoxic effects on cancer cell lines, indicating potential therapeutic applications in oncology.
  • Neuroprotective Effects : Investigations into receptor interactions revealed that certain derivatives could modulate neuroprotective pathways, suggesting a role in neurodegenerative disease treatment.

Synthesis and Stability

The synthesis of this compound requires careful control of reaction conditions to maintain yield and purity. Various methodologies have been explored to optimize synthesis routes while ensuring the stability of the compound during storage and application.

Synthesis Routes

Several synthetic approaches have been documented:

  • Condensation Reactions : Utilizing aldehydes and ketones to form the hexahydropyrano structure.
  • Sulfur Chemistry : Incorporating the ethylsulfinyl group through specific sulfur-based reactions.

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